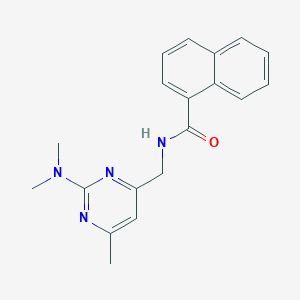

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-1-naphthamide

Description

N-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-1-naphthamide is a synthetic small molecule characterized by a pyrimidine core substituted with dimethylamino and methyl groups, linked via a methylene bridge to a 1-naphthamide moiety. The pyrimidine ring contributes to its planar aromaticity, while the dimethylamino group enhances solubility through basicity.

Properties

IUPAC Name |

N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O/c1-13-11-15(22-19(21-13)23(2)3)12-20-18(24)17-10-6-8-14-7-4-5-9-16(14)17/h4-11H,12H2,1-3H3,(H,20,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWMBEARBMXOCIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N(C)C)CNC(=O)C2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-1-naphthamide typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine ring, followed by the introduction of the dimethylamino group and the naphthamide moiety. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and mechanochemical methods can be employed to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-1-naphthamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylamino group or the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-1-naphthamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and photoinitiators.

Mechanism of Action

The mechanism of action of N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-1-naphthamide involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, affecting their function and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-1-naphthamide are compared below with pharmacopeial compounds from the provided evidence. These compounds share partial structural motifs (e.g., heterocyclic cores, amide linkages) but differ in substituents and stereochemistry, leading to divergent physicochemical and biological properties.

Table 1: Structural and Functional Comparison

Key Findings:

Core Heterocycle Differences :

- The target’s pyrimidine core offers stronger hydrogen-bonding capacity and aromatic stability compared to the furan derivatives in . This may enhance target affinity in polar binding pockets (e.g., ATP sites in kinases) .

- Furan-based compounds () exhibit reduced planarity and higher flexibility, which could improve bioavailability but reduce target specificity .

Substituent Impact: The dimethylamino group in the target and compounds increases basicity (pKa ~8–9), enhancing water solubility. However, the naphthamide group in the target introduces greater lipophilicity (cLogP ~4.5) compared to the nitro or phenyl groups in –2 (cLogP ~2.0–3.5) .

Stereochemical Complexity :

- Compounds m, n, and o () highlight the role of stereochemistry in biological activity. For instance, the (2S,4S,5S) configuration in compound m may optimize binding to chiral enzyme pockets, whereas the target’s lack of stereocenters simplifies synthesis but limits conformational specificity .

Research Implications:

- The target’s naphthamide moiety may improve blood-brain barrier penetration relative to ’s phenyl-substituted analogs, making it suitable for CNS-targeted therapies.

- Compared to ’s sulphanyl-linked furans, the target’s methylene bridge could reduce metabolic susceptibility to oxidation, enhancing pharmacokinetic stability.

Biological Activity

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-1-naphthamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activities, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name: this compound. Its structure features a naphthalene moiety linked to a pyrimidine derivative, which may contribute to its biological activity.

Chemical Structure

| Component | Structure |

|---|---|

| Naphthamide | Naphthamide |

| Dimethylaminopyrimidine | Dimethylaminopyrimidine |

Research indicates that this compound exhibits activity through various mechanisms, primarily involving modulation of neurotransmitter systems and enzyme inhibition.

- Neurotransmitter Modulation : The compound has shown potential as a modulator of serotonin receptors, particularly the 5-HT1D receptor, which is implicated in migraine treatment. Studies have demonstrated that similar compounds exhibit comparable affinity and potency to established antimigraine agents like sumatriptan .

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

Pharmacological Effects

The compound has been evaluated for several pharmacological effects, including:

- Antimigraine Activity : As noted, its action on serotonin receptors positions it as a candidate for migraine therapy.

- Antidepressant Potential : Similar structural analogs have been studied for their antidepressant effects, suggesting that this compound may also exhibit mood-enhancing properties.

Study 1: Antimigraine Efficacy

A study conducted on a series of compounds structurally related to this compound found that certain derivatives effectively reduced migraine frequency in animal models. The study highlighted the importance of the dimethylamino group in enhancing receptor affinity .

Study 2: Serotonin Receptor Selectivity

In another investigation, the selectivity profile of this compound was assessed against various serotonin receptors. Results indicated that it preferentially binds to the 5-HT1D receptor over others, supporting its potential use in targeted therapies for migraine and related disorders .

In Vitro and In Vivo Studies

In vitro assays have shown that the compound exhibits significant activity against cultured neuronal cells, promoting cell survival under stress conditions. In vivo studies in rodent models demonstrated a reduction in pain response associated with migraine-like symptoms when treated with the compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.